3',4'-Dideoxykanamycin C hemihydrate is a derivative of kanamycin, which belongs to the class of aminoglycoside antibiotics. This compound is notable for its potential effectiveness against antibiotic-resistant bacteria, making it a subject of interest in pharmaceutical research and development. It is synthesized from kanamycin through various chemical modifications, which enhance its antibacterial properties.
The compound is derived from kanamycin, which is naturally produced by the bacterium Streptomyces kanamyceticus. Kanamycin itself has been widely used in clinical settings for its broad-spectrum activity against Gram-negative bacteria. The modification to create 3',4'-dideoxykanamycin C involves specific chemical processes that alter its structure to improve efficacy and reduce resistance.
3',4'-Dideoxykanamycin C hemihydrate is classified as an aminoglycoside antibiotic. This class of antibiotics functions primarily by inhibiting bacterial protein synthesis, making them effective against various bacterial infections. The compound's classification reflects its mechanism of action and therapeutic applications.
The synthesis of 3',4'-dideoxykanamycin C typically involves several key steps:
The synthesis often employs reagents such as sodium iodide in N,N-dimethylformamide for specific transformations, and zinc dust can be used for further modifications. The removal of protective groups is typically accomplished using sodium in ammonia-ethylamine solutions .
The molecular formula for 3',4'-dideoxykanamycin C hemihydrate is , with a molar mass of approximately . Its structure features a characteristic aminoglycoside backbone with specific modifications that enhance its antibacterial properties.
The chemical reactivity of 3',4'-dideoxykanamycin C involves several key reactions:
Each reaction step requires careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
3',4'-Dideoxykanamycin C hemihydrate exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the bacterial ribosome, specifically targeting the 30S subunit, which interferes with the translation process.
Research indicates that this compound retains activity against strains resistant to other aminoglycosides, highlighting its potential utility in treating difficult infections .
3',4'-Dideoxykanamycin C hemihydrate has several applications in scientific research:
This compound represents a significant advancement in the search for effective treatments against resistant bacterial infections, showcasing the importance of continued research in antibiotic development.
The discovery of 3',4'-Dideoxykanamycin C hemihydrate (CAS 65566-76-9) represents a strategic advancement in semisynthetic aminoglycoside antibiotics, originating from foundational work on natural kanamycins. Kanamycin A, first isolated in 1957 from Streptomyces kanamyceticus, exhibited broad-spectrum activity but rapidly encountered enzymatic resistance in clinical settings by the mid-1960s [8] [4]. This limitation catalyzed efforts to develop derivatives with enhanced stability. Japanese researcher Hamao Umezawa pioneered rational structural modifications, leading to 3',4'-dideoxykanamycin B (dibekacin) in 1971—the first clinically successful deoxygenated derivative [8]. Building on this, 3',4'-Dideoxykanamycin C hemihydrate emerged as a structural analog derived from the lesser-abundant natural precursor kanamycin C, which features D-glucosamine at the C4 position instead of 6-amino-6-deoxy-D-glucose in kanamycin A [10]. Its synthesis addressed both supply limitations and resistance prevalence, positioning it within the "golden age" of antibiotic derivatization (1970s–1980s) [9]. The hemihydrate form (water stoichiometry of 0.5:1) was engineered to optimize crystalline stability for industrial production [1].
Table 1: Evolution of Key Kanamycin Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Development Era |
---|---|---|---|---|
Kanamycin A | C₁₈H₃₆N₄O₁₁ | 484.5 | 3'OH, 4'OH groups | 1957 |
Dibekacin (3',4'-dideoxykanamycin B) | C₁₈H₃₇N₅O₇ | 451.5 | 3'H, 4'H at ring I | 1971 |
3',4'-Dideoxykanamycin C hemihydrate | C₁₈H₃₆N₄O₉·0.5H₂O | 452.5 | Deoxygenated ring I + glucosamine at C4 | Post-1975 |
Kanamycin C (precursor to 3',4'-Dideoxykanamycin C) shares the 2-deoxystreptamine (2-DOS) core characteristic of aminoglycosides but incorporates a D-glucosamine moiety at the C4 position of 2-DOS, distinct from kanamycin A/B’s 6-amino-6-deoxyglucose or neosamine [10] [4]. The strategic removal of hydroxyl groups at the 3' and 4' positions of its hexose ring (Ring I) was driven by resistance mechanisms: Bacterial aminoglycoside-3'-phosphotransferases (APH(3')) and 4'-adenylyltransferases (ANT(4')) phosphorylate or adenylate these oxygen groups, sterically blocking ribosomal binding [5]. Deoxygenation eliminates these enzymatic targets, as confirmed by kinetic studies showing >50-fold reduced inactivation by APH(3')-Ia compared to kanamycin A .
3',4'-Dideoxykanamycin C hemihydrate (C₁₈H₃₆N₄O₉·0.5H₂O) retains critical functional groups for antibacterial activity: The 6'-NH₂ on Ring I and 2''-NH₂ on Ring II facilitate binding to the 16S rRNA A-site, while the hemihydrate stabilizes the crystal lattice via hydrogen bonding with the 2-DOS hydroxyls [1] [10]. The IUPAC name—4-amino-2-[4,6-diamino-3-[3-amino-5-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol—encodes this pharmacophore [1].
3',4'-Dideoxykanamycin C hemihydrate exemplifies the semisynthetic strategy to overcome enzymatically mediated resistance. Its design directly counters the dominant resistance mechanisms of the 1970s: O-phosphorylation (e.g., APH(3') enzymes) and O-adenylylation (e.g., ANT(4')) prevalent in Staphylococcus aureus and Gram-negative bacilli [5]. By excising the 3'OH/4'OH sites, the derivative maintains unaltered affinity for the bacterial 30S ribosomal subunit while evading inactivation [8].
Critically, its activity extends to strains resistant to earlier aminoglycosides via:
Table 2: Resistance Mechanisms Targeted by 3',4'-Dideoxykanamycin C
Resistance Mechanism | Enzyme Examples | Effect on Kanamycin A/C | Effect on 3',4'-Dideoxykanamycin C |
---|---|---|---|
O-Phosphorylation | APH(3')-Ia, APH(3')-IIa | Inactivation (MIC >256 µg/mL) | No inactivation (MIC 1–8 µg/mL)* |
O-Adenylylation | ANT(4')-Ia | Inactivation | Resistance bypassed |
N-Acetylation | AAC(6')-Ii, AAC(3)-Ib | Variable inactivation | Partial retention of activity |
Table 1 and 2 data synthesized from [1] [5]. *Hypothetical MIC based on structural analogs like dibekacin .
The compound’s significance transcends its direct use; it provided a chemical blueprint for "resistance-resistant" aminoglycosides during a period of declining antibiotic innovation [9]. Its hemihydrate form remains vital for pharmaceutical research into novel bacterial targeting strategies [1].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8